5-Amino-2-cyclopropoxynicotinonitrile

medicinal chemistry cross-coupling building block

Medicinal chemistry teams requiring the exact C2-cyclopropoxy regioisomer for kinase inhibitor programs face procurement risk from isomer interchange. 5-Amino-2-cyclopropoxynicotinonitrile (CAS 2169074-23-9) eliminates this uncertainty. • Confirmed 98% HPLC purity - direct use in Buchwald-Hartwig amination or amide coupling without additional purification. • Native C5 amine avoids de novo amination step vs. 5-chloro/nitro precursors, accelerating SAR exploration. • Cyclopropoxy group resists CYP450 O-dealkylation, providing metabolic stability advantage over methoxy/ethoxy analogs. Verify regiochemistry by ¹H NMR upon receipt. Bulk quantities available upon request.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
Cat. No. B13636402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-cyclopropoxynicotinonitrile
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1CC1OC2=C(C=C(C=N2)N)C#N
InChIInChI=1S/C9H9N3O/c10-4-6-3-7(11)5-12-9(6)13-8-1-2-8/h3,5,8H,1-2,11H2
InChIKeyPLVGMQZUKPRMTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-cyclopropoxynicotinonitrile: Structural & Physicochemical Profile


5-Amino-2-cyclopropoxynicotinonitrile (CAS 2169074-23-9) is a trisubstituted pyridine derivative belonging to the aminonicotinonitrile class, defined by the simultaneous presence of a C5 primary amine (–NH₂), a C3 nitrile (–C≡N), and a C2 cyclopropoxy (–O–cC₃H₅) group . Its molecular formula is C₉H₉N₃O and its molecular weight is 175.19 g·mol⁻¹. Predicted physicochemical parameters include a boiling point of 408.8 ± 40.0 °C, a density of 1.31 ± 0.1 g·cm⁻³, and a pKa of 1.60 ± 0.32, while commercially available research-grade material typically carries a certified purity of 98% (HPLC) . This scaffold serves primarily as a synthetic building block for medicinal chemistry programs targeting kinase inhibition and related therapeutic areas [1].

C2 cyclopropoxy: constrained topology with class‑level metabolic stability context
C5 primary amine: native handle for amide coupling and Buchwald‑Hartwig amination without pre‑functionalization
Aminonicotinonitrile core for kinase inhibitor SAR (aminoacetonitrile pharmacophore class)

5-Aminonicotinonitrile: The Cyclopropoxy Differentiator


Within the broader 5-aminonicotinonitrile family, simple interchange of the C2 substituent — e.g., replacing the cyclopropoxy group with methoxy, ethoxy, or chlorine — fails to preserve both the electronic and steric landscape of the molecule, fundamentally altering its performance as a synthetic intermediate and its biological target engagement profile . The electron-donating cyclopropoxy group differs markedly from methoxy/ethoxy in conformational constraint and from chloro/nitro in hydrogen-bond acceptor character, leading to divergent reactivity in transition-metal-catalyzed cross-couplings, SNAr reactions, and downstream pharmacophore elaboration . Additionally, positional isomers such as 6-amino-4-cyclopropoxynicotinonitrile distribute the hydrogen-bonding pharmacophoric elements differently on the pyridine ring, which can shift kinase selectivity and ADME properties even when the atomic composition remains identical (C₉H₉N₃O, MW 175.19) . These factors mean that procurement decisions based solely on core scaffold similarity — without verifying the exact C2 substituent and substitution pattern — risk delivering a compound that fails to replicate published synthetic routes or biological data .

C2 cyclopropoxy vs. linear alkoxy: Conformational constraint and the cyclopropyl effect on metabolic stability may not be replicated; microsomal half‑life could shift downward.
C5 chloro/nitro analogs: The native amine is absent, adding at least one synthetic step; reduction of nitro congeners may introduce metal residues that interfere with bioassays.
6‑amino positional isomer: Marked pKa divergence (predicted difference ~2.9 log units) may alter ionization, solubility and target engagement, preventing direct interchangeability in SAR studies.

5-Amino-2-cyclopropoxynicotinonitrile: Comparator Evidence


C5 Amino vs. Chloro: Synthetic Efficiency

The C5 primary amine in 5-amino-2-cyclopropoxynicotinonitrile enables direct participation in palladium-catalyzed Buchwald-Hartwig amination, amide bond formation, and reductive amination, whereas the corresponding 5-chloro analog (5-chloro-2-cyclopropoxynicotinonitrile, C₉H₇ClN₂O, MW 194.62) requires an additional pre-functionalization step to install the amine handle, increasing step count and reducing overall synthetic efficiency . In the context of kinase inhibitor programs represented by the aminoacetonitrile derivative (AAD) patent class (WO2013159131A1), the free amine at C5 is structurally essential for generating the aminoacetonitrile pharmacophore; the chloro congener simply cannot serve as a direct precursor without de novo amination, representing a hard synthetic gate [1].

Synthetic Step Economy
Reported
Target: C5 amine present; 0 extra steps
Comparator (5‑chloro): Requires 1 additional amination step (e.g., Buchwald‑Hartwig)
May reduce synthetic step count for aminoacetonitrile pharmacophore installation
Relevant for kinase inhibitor building‑block selection (WO2013159131A1 class)
medicinal chemistry cross-coupling building block

Cyclopropoxy vs. Methoxy/Ethoxy: Metabolic Stability

The cyclopropoxy substituent at C2 introduces a conformationally constrained, electron-rich alkoxy group with a distinct spatial profile compared to linear methoxy or ethoxy analogs. The 5-amino-2-methoxynicotinonitrile (CAS 1184216-65-6, C₇H₇N₃O, MW 149.15) and 5-amino-2-ethoxynicotinonitrile (CAS 1184148-75-1, C₈H₉N₃O, MW 163.18) lack the ring strain and restricted rotational freedom of the cyclopropyl ring, which in medicinal chemistry is associated with the "cyclopropyl effect" — a well-documented strategy for reducing oxidative metabolism at the α-carbon and modulating target protein binding conformation . While no direct metabolic stability data exists for these specific congeners head-to-head, class-level evidence across multiple cyclopropyl- versus linear alkyl-ether matched pairs in kinase inhibitor programs demonstrates that cyclopropyl ethers consistently show improved microsomal half-life (average ~1.5–3× longer t½) relative to their methoxy/ethoxy counterparts due to resistance to CYP450-mediated O-dealkylation [1].

Metabolic Stability Profile
Class‑level
Cyclopropyl vs. linear alkyl ethers: class‑average microsomal t½ extension ~1.5–3× (Talele 2016)
May support metabolic stability screening; not verified on this scaffold
Class‑level inference; scaffold‑specific data to verify
drug design metabolic stability cyclopropyl effect

5- vs. 6-Amino Isomer: pKa Divergence

5-Amino-2-cyclopropoxynicotinonitrile and its positional isomer 6-amino-4-cyclopropoxynicotinonitrile (CAS 1243352-61-5, also C₉H₉N₃O, MW 175.19) share identical molecular formula and atom connectivity count yet differ profoundly in the spatial arrangement of the amine, nitrile, and cyclopropoxy pharmacophoric elements on the pyridine ring . The predicted pKa difference is stark: the 5-amino-2-cyclopropoxy isomer has pKa 1.60 ± 0.32 (protonation on the pyridine nitrogen adjacent to the electron-withdrawing nitrile and para to the electron-donating cyclopropoxy), whereas the 6-amino-4-cyclopropoxy isomer has pKa 4.52 ± 0.24, reflecting a >2.9 log unit difference in basicity that directly impacts ionization state at physiological pH, solubility, and target engagement . In kinase inhibitor design, this regiochemical distinction determines the vector of the amine for hinge-binding interactions versus solvent exposure, and the two isomers are not functionally interchangeable in any reported SAR series [1].

Ionization State (pKa)
Head‑to‑head
ΔpKa ≈ 2.92
Regiochemistry‑dependent ionization: 5‑amino predicted neutral at pH 7.4; 6‑amino partially protonated
Predicted pKa (ChemicalBook); experimental verification recommended
positional isomer regiochemistry kinase selectivity

C5 Amino vs. Nitro: Avoiding Reduction Steps

5-Cyclopropoxy-2-nitronicotinonitrile (CAS 1243359-51-4, C₉H₇N₃O₃, MW 205.17) represents the nitro congener of the target compound . While the nitro group can theoretically be reduced to the amine (e.g., Fe/HCl, SnCl₂, or catalytic hydrogenation), this reduction step introduces additional cost, variable yield (typically 70–95% depending on conditions), and the need for purification to remove metal residues — particularly problematic for compounds destined for biological testing where trace metals can confound assay results . The 5-amino variant, supplied at 98% purity directly from commercial vendors, bypasses this reduction step entirely, ensuring batch-to-batch consistency and eliminating the risk of incomplete reduction or over-reduction byproducts that complicate downstream analytics .

Synthetic Risk
Reported
Target (5‑amine): Native amine; commercial purity 98%
Comparator (5‑nitro): Requires reduction (yield ~70–95%); metal removal needed
Pre‑installed amine reduces synthetic step count and metal contamination risk
Metal residues may confound biological assays
nitro reduction synthetic intermediate functional group interconversion

Purity Comparison: Certified vs. Technical Grade

The target compound is commercially available at a certified purity of 98% (HPLC) from at least one major research-chemical supplier (Leyan Cat. 1698617) . In contrast, closely related analogs such as 5-amino-2-ethoxynicotinonitrile are listed at 95% purity from the same vendor class, representing a 3-percentage-point deficit in certified purity . While HPLC purity alone does not guarantee superior biological performance, higher certified purity reduces the uncertainty associated with unknown impurities that may act as silent antagonists, fluorescent interferents, or catalyst poisons in downstream applications. For procurement officers, a 98% specification provides a tighter quality envelope and reduces the likelihood of requiring in-house re-purification before use.

Vendor Purity
Specification review
Target: 98% HPLC (Leyan Cat. 1698617)
Comparator (2‑ethoxy analog): 95% HPLC
Tighter purity specification may reduce unknown impurity‑linked assay interference
Vendor‑supplied data; independent verification recommended
purity profile vendor comparison research-grade

Application Scenarios for 5-Amino-2-cyclopropoxynicotinonitrile


Kinase Inhibitor Lead Optimization: Metabolic Stability Advantage

Medicinal chemistry teams advancing aminoacetonitrile-derived kinase inhibitors (as exemplified by the WO2013159131A1 patent family) should prioritize 5-amino-2-cyclopropoxynicotinonitrile as the C2-cyclopropoxy building block to capitalize on the class-level metabolic stability advantage of cyclopropyl ethers over linear alkoxy congeners [1]. In lead optimization campaigns, the native C5 amine eliminates a de novo amination step compared to the 5-chloro or 5-nitro precursors, accelerating SAR exploration while simultaneously providing a scaffold that is predicted to resist CYP450-mediated O-dealkylation more effectively than 5-amino-2-methoxynicotinonitrile, based on the well-precedented cyclopropyl effect in drug discovery [2].

Parallel Synthesis Libraries: Positional Isomer Integrity

For high-throughput chemistry programs generating nicotinonitrile-based screening libraries, the >2.9 log unit pKa difference between 5-amino-2-cyclopropoxynicotinonitrile (pKa 1.60) and its 6-amino-4-cyclopropoxy isomer (pKa 4.52) makes unambiguous procurement of the correct regioisomer essential [1]. At physiological pH 7.4, the 5-amino isomer remains largely neutral while the 6-amino isomer is partially protonated, creating divergent solubility, permeability, and protein-binding profiles that would confound any SAR interpretation if the isomers were inadvertently interchanged. Library designers should specify CAS 2169074-23-9 explicitly and verify the substitution pattern by ¹H NMR upon receipt to ensure regiochemical integrity [2].

Late-Stage Functionalization Without Reductive Workflows

Process chemistry groups tasked with scaling nicotinonitrile intermediates should select the 5-amino variant over the corresponding 5-nitro congener (5-cyclopropoxy-2-nitronicotinonitrile, CAS 1243359-51-4) to eliminate a heterogeneous catalytic hydrogenation or dissolving metal reduction step, which at scale introduces reactor safety considerations, metal waste streams, and variable yield risks [1]. The 98% certified purity of the commercial amine ensures that quality is established at the point of procurement, simplifying the analytical burden upon material receipt and enabling direct use in subsequent amide coupling or Buchwald-Hartwig amination steps without additional purification [2].

Fragment-Based Drug Discovery & Structure-Based Design

In fragment-based screening and structure-based drug design campaigns, the cyclopropoxy group provides a rigid, three-dimensional fragment growing vector that can be exploited for crystal structure-guided elaboration, while the amino and nitrile groups serve as dual hydrogen-bond anchors [1]. The low molecular weight (175.19 g·mol⁻¹) and favorable predicted ligand efficiency metrics position this compound as a suitable starting fragment. Importantly, the cyclopropoxy moiety introduces a defined dihedral angle that constrains the conformational space relative to the flexible methoxy or ethoxy counterparts, potentially reducing entropic penalties upon target binding — a key consideration for fragment optimization where ligand efficiency is the primary decision metric [2].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Cyclopropoxy‑mediated metabolic stability context
Microsomal stability and CYP450 assays
Parallel nicotinonitrile library synthesis
Regiochemical integrity (5‑amino vs. 6‑amino)
NMR and pKa verification
Scale‑up of amino‑nicotinonitrile intermediates
Pre‑installed C5 amine
Purity and metal residue analysis
Fragment‑based drug discovery
Low MW and rigid cyclopropoxy vector
Ligand efficiency metrics and co‑crystallography
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